molecular formula C13H12BrNO4S B226286 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide

4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide

Cat. No. B226286
M. Wt: 358.21 g/mol
InChI Key: SZZCMISFFVGYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide, also known as BH-3I-1, is a small molecule inhibitor that has been widely used in scientific research. This compound is a member of the sulfonamide family and has been shown to have potential therapeutic applications.

Mechanism of Action

4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide works by inhibiting the activity of a protein called Bcl-2, which is involved in the regulation of apoptosis. By inhibiting Bcl-2, 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide induces apoptosis in cancer cells, leading to their death. This mechanism of action has been shown to be effective in the treatment of various types of cancer.
Biochemical and Physiological Effects:
4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide has been shown to have biochemical and physiological effects on cancer cells. This compound induces apoptosis in cancer cells, leading to their death. 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide has also been found to inhibit the growth of cancer cells, leading to a reduction in tumor size. Additionally, 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide has some limitations for lab experiments. This compound is relatively expensive, which may limit its use in some research settings. Additionally, 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide has some toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide in scientific research. One potential direction is the development of new derivatives of 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide that have enhanced potency and selectivity. Another potential direction is the use of 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide may be used in the development of new cancer therapies that target Bcl-2. Overall, 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide has significant potential for use in scientific research and the development of new therapeutic agents.

Synthesis Methods

4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 2-amino-phenol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide has been widely used in scientific research as a small molecule inhibitor. This compound has been shown to have potential therapeutic applications in cancer treatment, as it has been found to inhibit the growth of cancer cells by inducing apoptosis. 4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide has also been used in the study of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide

Molecular Formula

C13H12BrNO4S

Molecular Weight

358.21 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H12BrNO4S/c1-19-13-8-9(6-7-10(13)14)20(17,18)15-11-4-2-3-5-12(11)16/h2-8,15-16H,1H3

InChI Key

SZZCMISFFVGYBQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2O)Br

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2O)Br

Origin of Product

United States

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